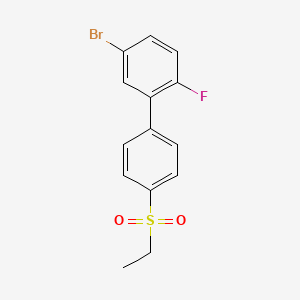
5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an ethyl sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The ethyl sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or other functionalized biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The ethyl sulfone group can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a bromine and fluorine atom on the biphenyl structure but without the ethyl sulfone group.
2-Bromo-4-fluorobiphenyl: Another biphenyl derivative with different positions of bromine and fluorine atoms.
4-Ethylsulfonylbiphenyl: A compound with an ethyl sulfone group but without the halogen atoms.
Uniqueness
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is unique due to the combination of bromine, fluorine, and ethyl sulfone groups on the biphenyl structure.
Eigenschaften
Molekularformel |
C14H12BrFO2S |
|---|---|
Molekulargewicht |
343.21 g/mol |
IUPAC-Name |
4-bromo-2-(4-ethylsulfonylphenyl)-1-fluorobenzene |
InChI |
InChI=1S/C14H12BrFO2S/c1-2-19(17,18)12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JLEHWNZUVFWWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

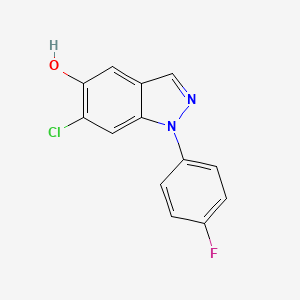

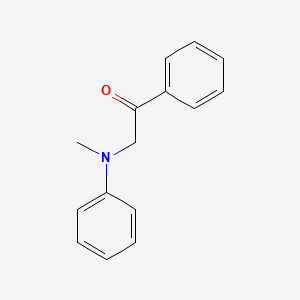
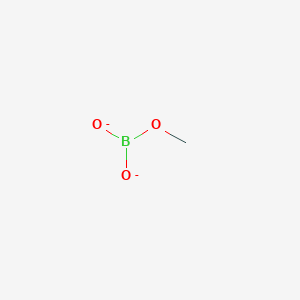

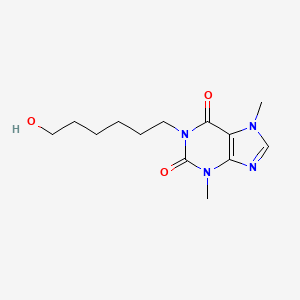
![3-(2-Chlorophenyl)-1-(2-{[(1S)-2-hydroxy-1,2-dimethylpropyl]amino}pyrimidin-4-YL)-1-(4-methoxyphenyl)urea](/img/structure/B8532964.png)

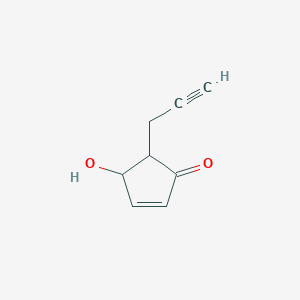
![4-(4-Bromophenyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8532978.png)
![1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanone](/img/structure/B8532989.png)
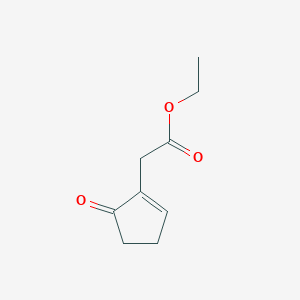
![(S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid](/img/structure/B8532996.png)
